molecular formula C6H6ClNOS B13502243 2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one

2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one

Cat. No.: B13502243
M. Wt: 175.64 g/mol
InChI Key: KRBUEMKISOUWLJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

The synthesis of 2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one typically involves the reaction of 5-methyl-1,2-thiazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes . The chlorine atom and carbonyl group also play roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethanone

InChI

InChI=1S/C6H6ClNOS/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3

InChI Key

KRBUEMKISOUWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NS1)C(=O)CCl

Origin of Product

United States

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